

SAMS Peptide: A Technical Guide to Studying Cellular Energy Sensing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SAMS Peptide

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Introduction

Cellular energy homeostasis is fundamental to cell survival and function. The AMP-activated protein kinase (AMPK) signaling pathway plays a pivotal role as a central energy sensor, monitoring the cell's energy status and orchestrating metabolic responses to maintain energy balance.[1] A key tool in the study of this critical pathway is the **SAMS peptide**, a synthetic substrate that enables precise and sensitive measurement of AMPK activity. This technical guide provides an in-depth overview of the **SAMS peptide**, its application in studying cellular energy sensing, detailed experimental protocols, and quantitative data to support research and drug development efforts.

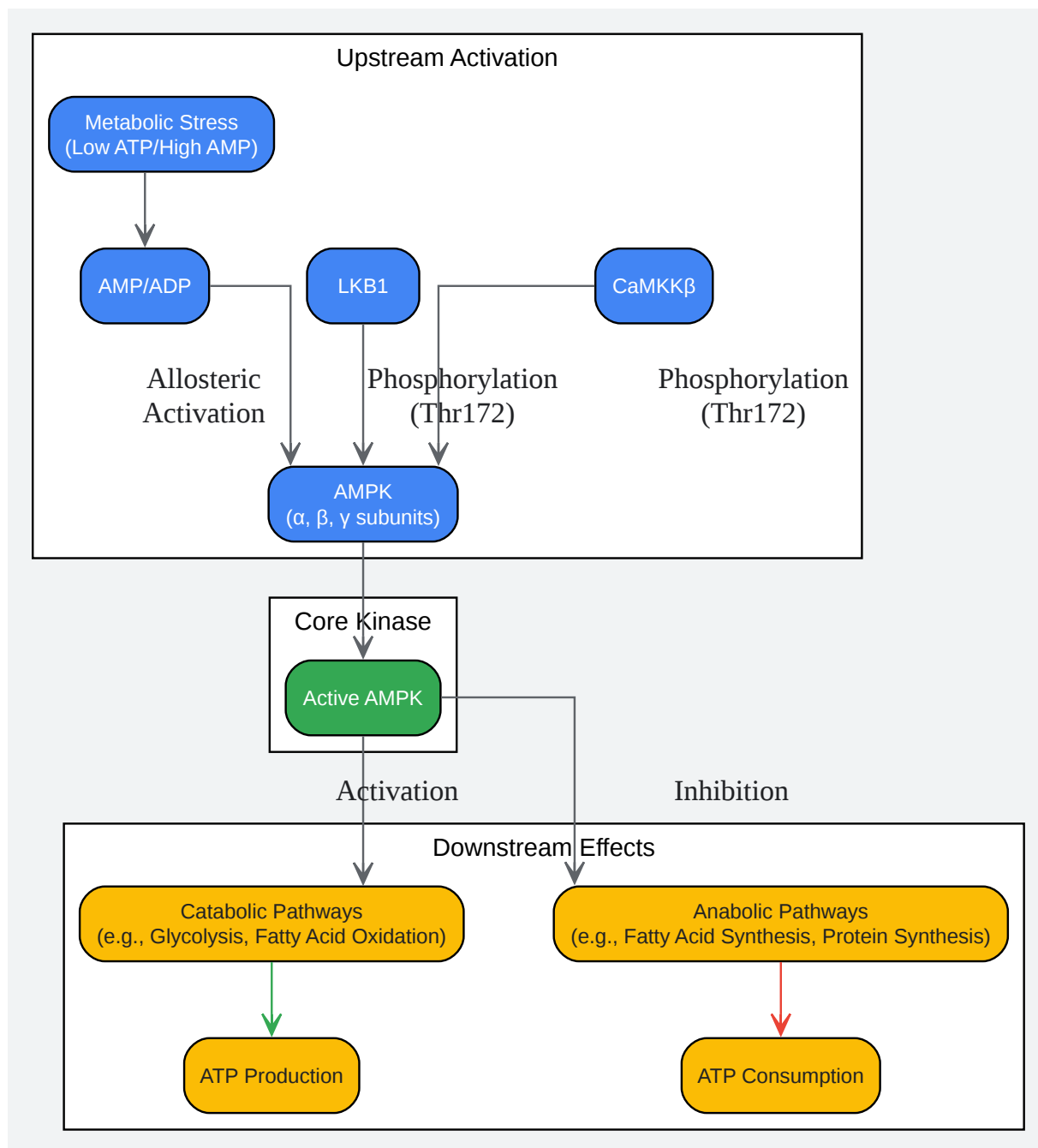
The **SAMS peptide** is a synthetic peptide derived from the sequence of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis and a natural substrate of AMPK.[2][3] The peptide encompasses the ACC phosphorylation site at Ser79, with a strategic substitution of the adjacent Ser77 to an alanine to eliminate phosphorylation by other kinases, thereby increasing its specificity for AMPK.[2][3] Its rapid phosphorylation by AMPK makes it a convenient and highly sensitive substrate for assaying AMPK activity.[4][5]

The AMPK Signaling Pathway and Cellular Energy Sensing

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[6][7] It is activated under conditions of cellular stress that deplete ATP levels, such as nutrient deprivation, hypoxia, and exercise.[1][8] The primary mechanism of activation involves the binding of AMP or ADP to the γ subunit, which induces a conformational change that promotes phosphorylation of the α subunit at threonine 172 by upstream kinases, most notably LKB1 and CaMKK β . [8][9]

Once activated, AMPK initiates a cascade of events to restore cellular energy levels. It stimulates catabolic pathways that generate ATP, such as glycolysis and fatty acid oxidation, while simultaneously inhibiting anabolic, ATP-consuming processes like protein and fatty acid synthesis.[6][8][10] This metabolic switch is achieved through the direct phosphorylation of numerous downstream targets, including enzymes and transcription factors.[10] The central role of AMPK in regulating metabolism has made it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[8]

Below is a diagram illustrating the core AMPK signaling pathway.



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Caption: The AMPK signaling pathway is activated by metabolic stress, leading to the activation of catabolic pathways and inhibition of anabolic pathways.

Quantitative Data for SAMS Peptide

The **SAMS peptide**'s utility is underscored by its well-characterized kinetic parameters for AMPK. This data is crucial for designing robust assays and interpreting results.

Parameter	Value	AMPK Isoform	Assay Condition	Reference
Sequence	HMRSAMSGHLH VKRR	N/A	N/A	[11]
Molecular Weight	1779.15 Da	N/A	N/A	[11]
Km for SAMS Peptide	15.68 μ M	$\alpha 1\beta 1\gamma 1$	ELISA-based assay	[12]
Km for ATP	25.27 μ M	$\alpha 1\beta 1\gamma 1$	ELISA-based assay	[12]
Vmax	1.47 nmol/min/mg	Wild-type AMPK	Radioactive assay	[13]

Experimental Protocols

The following sections provide detailed methodologies for assaying AMPK activity using the **SAMS peptide**. Both a traditional radioactive assay and a more common, non-radioactive ELISA-based method are described.

Radioactive Kinase Assay Protocol

This protocol is a classic method for quantifying kinase activity and relies on the incorporation of a radiolabeled phosphate group onto the **SAMS peptide**.

Stock Solutions:

- AMPK Reaction Buffer (1X): 20 mM HEPES-NaOH (pH 7.0), 0.4 mM DTT, 0.01% Brij-35, 300 μ M AMP.[\[1\]](#)

- $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ Mixture: Dilute a stock of $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ with 75 mM magnesium chloride and 500 μM unlabeled ATP to a final activity of 1 $\mu\text{Ci}/\mu\text{l}$.[\[1\]](#)
- AMP-activated Protein Kinase (AMPK): Dilute to a working concentration of 1-10 mU/ μl in AMPK Reaction Buffer.[\[1\]](#)
- **SAMS Peptide** Stock Solution (~80 μM): Dilute the **SAMS peptide** stock in AMPK Reaction Buffer.[\[1\]](#)

Assay Protocol:

- In a microcentrifuge tube, combine the following in order:
 - 10 μl of AMPK Reaction Buffer
 - 10 μl of SAMS substrate peptide (~20 μM final concentration)[\[1\]](#)
 - 10 μl of diluted AMPK (10-100 mU/assay)[\[1\]](#)
- Initiate the reaction by adding 10 μl of the $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ mixture.[\[1\]](#)
- Incubate the reaction for 15 minutes at 30°C in a shaking incubator.[\[1\]](#)
- Stop the reaction by spotting 35 μl of the reaction mixture onto a 2 cm x 2 cm P81 phosphocellulose paper square.[\[1\]](#)
- Wash the P81 paper squares three times with 0.75% phosphoric acid.[\[1\]](#)
- Perform one final wash with acetone.[\[1\]](#)
- Transfer the dried paper squares to scintillation vials, add 5 ml of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[\[1\]](#)
- Compare the counts per minute (CPM) of the enzyme-containing samples to a no-enzyme background control.[\[1\]](#)

Non-Radioactive ELISA-Based Kinase Assay Protocol

This method offers a safer and more high-throughput-friendly alternative to the radioactive assay. It relies on an antibody that specifically recognizes the phosphorylated **SAMS peptide**.

Materials:

- AMPK Kinase Buffer (1X): 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 1 mM TCEP.[5]
- **SAMS Peptide**: Stock solution in water.[5]
- ATP Solution: Stock solution in water.[3]
- Activated AMPK: Purified and activated recombinant AMPK.[5]
- Reaction Stop Solution: 50 mM EDTA.[10]
- Nunc Immobilizer Amino Microplate: For covalent peptide conjugation.[5]
- Anti-phospho-Acetyl-CoA Carboxylase (Ser79) Antibody: Recognizes the phosphorylated **SAMS peptide**. [5]
- HRP-conjugated Secondary Antibody.
- TMB Substrate.
- Wash Buffer: PBS with 0.05% Tween-20.
- Blocking Buffer: PBS with 1% BSA.

Assay Protocol:

- Kinase Reaction:
 - In a PCR tube, prepare the kinase reaction mixture containing AMPK Kinase Buffer, **SAMS peptide** (e.g., 112 μ M), and activated AMPK (e.g., 20 ng).[12]
 - Initiate the reaction by adding ATP (e.g., 500 μ M). The final reaction volume is typically 20 μ l.[12]
 - Incubate at room temperature for a set time (e.g., 40 minutes).[12]

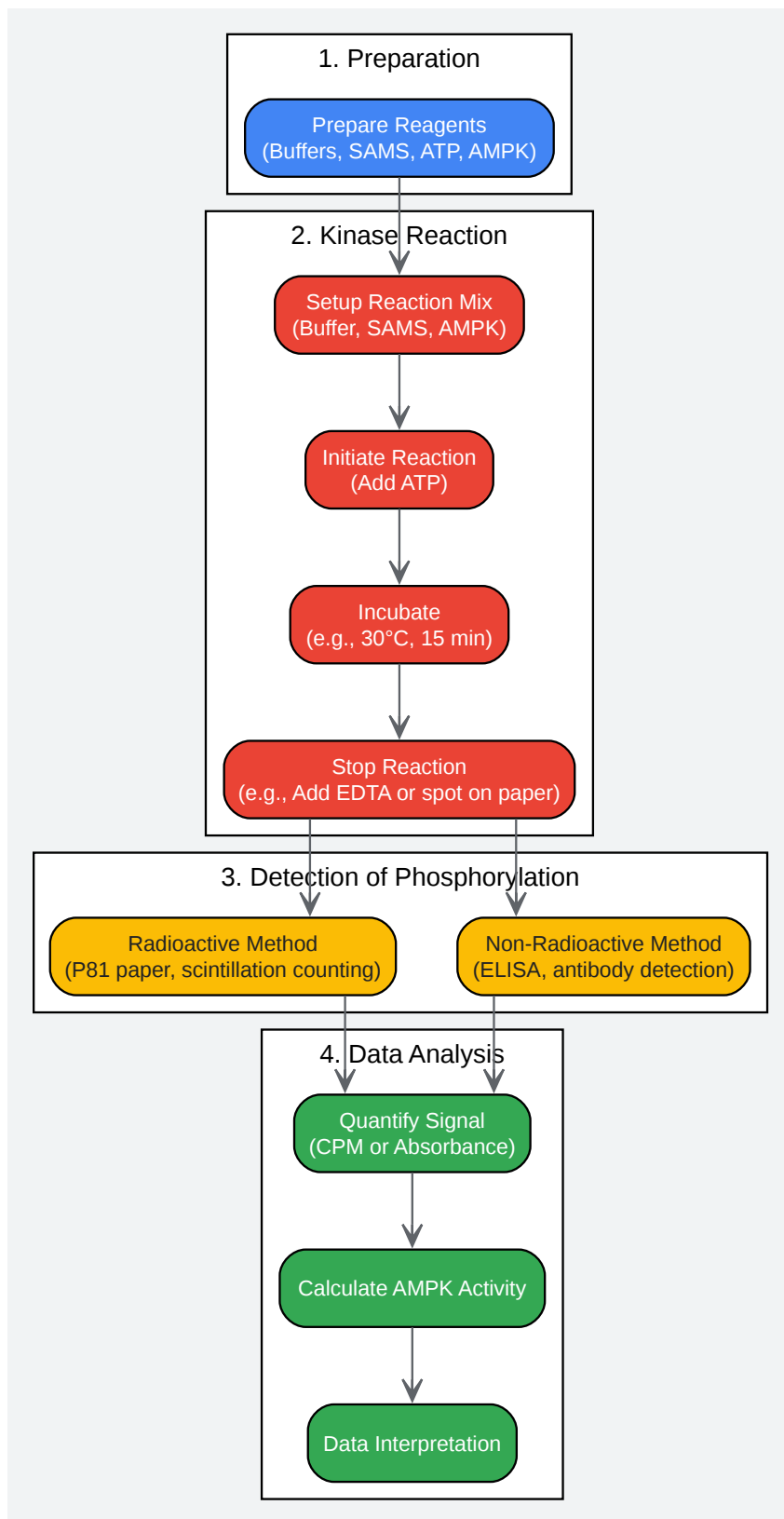
- Stop the reaction by adding an equal volume of Reaction Stop Solution (50 mM EDTA).
[10]
- ELISA Detection:
 - Add the stopped kinase reaction mixtures to the wells of a Nunc Immobilizer Amino microplate and incubate to allow for covalent binding of the **SAMS peptide**. [5]
 - Wash the wells three times with Wash Buffer.
 - Block the wells with Blocking Buffer for 1 hour at room temperature.
 - Wash the wells three times with Wash Buffer.
 - Add the anti-phospho-ACC (Ser79) primary antibody diluted in Blocking Buffer and incubate for 1 hour.
 - Wash the wells three times with Wash Buffer.
 - Add the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour.
 - Wash the wells five times with Wash Buffer.
 - Add TMB substrate and incubate until a blue color develops.
 - Stop the color development with a stop solution (e.g., 1 M H₂SO₄).
 - Read the absorbance at 450 nm using a microplate reader. The optical density is proportional to the amount of phosphorylated **SAMS peptide**. [5]

Experimental and Logical Workflows

The **SAMS peptide** is a versatile tool that can be integrated into various research workflows, from basic characterization of AMPK activity to high-throughput screening for novel modulators.

Experimental Workflow for AMPK Activity Assay

The following diagram outlines the general steps involved in performing an AMPK activity assay using the **SAMS peptide**.

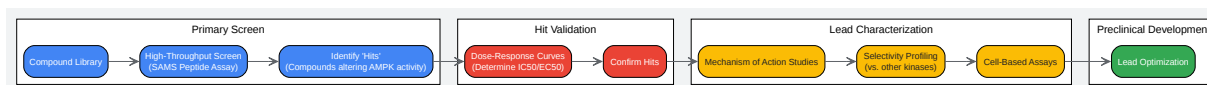


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Caption: A generalized workflow for measuring AMPK activity using the **SAMS peptide**, from reagent preparation to data analysis.

Logical Workflow for Screening AMPK Modulators

This diagram illustrates how the **SAMS peptide** assay can be used in a drug discovery context to identify and characterize compounds that modulate AMPK activity.



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Caption: A logical workflow for utilizing the **SAMS peptide** assay in a drug discovery pipeline to identify and characterize AMPK modulators.

Conclusion

The **SAMS peptide** is an invaluable tool for researchers and drug development professionals investigating the critical role of AMPK in cellular energy sensing and metabolism. Its specificity and the availability of robust assay protocols, both radioactive and non-radioactive, enable the precise quantification of AMPK activity. This facilitates a deeper understanding of the AMPK signaling pathway and provides a reliable platform for the discovery and characterization of novel therapeutic agents targeting this key metabolic regulator. The data and protocols presented in this guide offer a solid foundation for the successful application of the **SAMS peptide** in a variety of research settings.

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- To cite this document: BenchChem. [SAMS Peptide: A Technical Guide to Studying Cellular Energy Sensing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612538#sams-peptide-for-studying-cellular-energy-sensing]

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